

Spectroscopic Analysis of 4,5-Diamino-2,6-dimercaptopyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Diamino-2,6-dimercaptopyrimidine

Cat. No.: B189478

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characterization of **4,5-Diamino-2,6-dimercaptopyrimidine**. A comprehensive search of publicly available scientific literature and spectral databases indicates a notable lack of detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound. This suggests that while the molecule is commercially available, its full spectroscopic characterization has not been widely published.

To provide a valuable resource for researchers in this area, this document presents a summary of the available physicochemical data for **4,5-Diamino-2,6-dimercaptopyrimidine**.

Furthermore, for illustrative purposes, we will present and analyze the spectroscopic data of a closely related and structurally similar compound, 4,6-Diamino-2-mercaptopyrimidine. The experimental protocols and data interpretation principles discussed herein are directly applicable to the analysis of the target compound, should experimental data become available.

Physicochemical Properties of 4,5-Diamino-2,6-dimercaptopyrimidine

While detailed spectra are not readily available, fundamental physicochemical properties have been reported, which are essential for its handling and characterization.

Property	Value	Source
Molecular Formula	C ₄ H ₆ N ₄ S ₂	[1]
Molecular Weight	174.25 g/mol	[1]
CAS Number	31295-41-7	[1]
Appearance	Powder	[1]
Melting Point	>300 °C (decomposes)	[1]
InChI Key	IQGYCVKWCYGVBK-UHFFFAOYSA-N	[1]
SMILES	<chem>Nc1nc(S)nc(S)c1N</chem>	[1]

Spectroscopic Data of a Related Compound: 4,6-Diamino-2-mercaptopyrimidine

The following data for 4,6-Diamino-2-mercaptopyrimidine is presented to illustrate the expected spectroscopic features.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.26	s	1H	Pyrimidine C5-H
variable	br s	4H	-NH ₂ protons
variable	br s	1H	-SH proton

Note: The chemical shifts of amine (-NH₂) and thiol (-SH) protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3470, 3320, 3181	Strong, Broad	N-H stretching vibrations of amino groups
1610	Strong	C=N and C=C stretching vibrations in the pyrimidine ring
1457	Medium	N-H bending vibrations
1303, 1280	Medium	C-N stretching vibrations
~2550	Weak	S-H stretching vibration (often weak or absent)

Mass Spectrometry (MS)

m/z	Interpretation
[M+H] ⁺	Molecular ion peak (protonated)
[M] ⁺	Molecular ion peak

Note: The exact m/z value would correspond to the molecular weight of 4,6-diamino-2-mercaptopyrimidine (142.18 g/mol).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These methodologies would be applicable for the characterization of **4,5-Diamino-2,6-dimercaptopyrimidine**.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes.

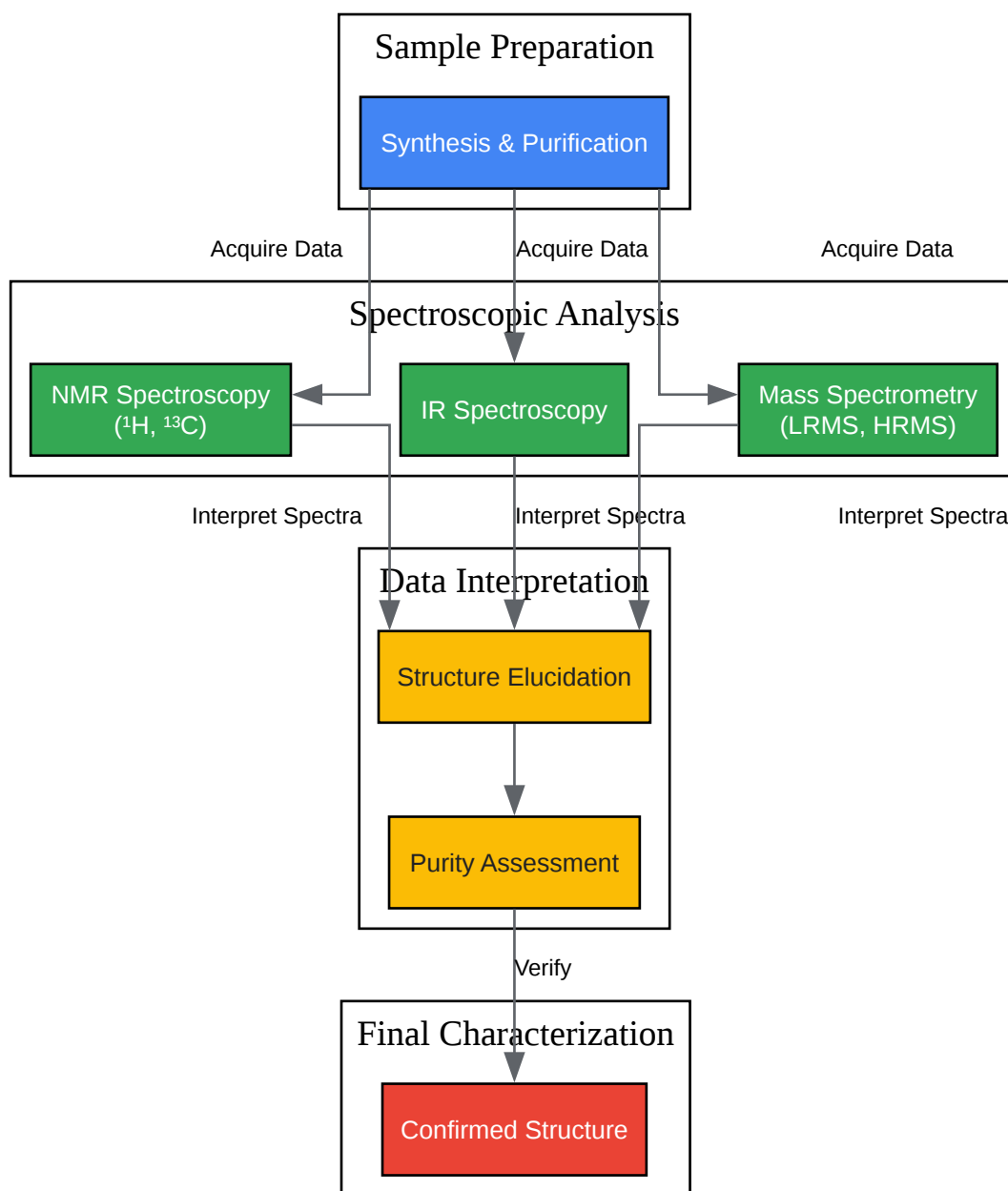
3.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method.

- Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and infuse it into the ESI source. This is a soft ionization technique suitable for polar molecules.
- Electron Impact (EI): For more volatile compounds, introduce the sample into the source where it is bombarded with high-energy electrons. This method often leads to fragmentation.
- Instrumentation: Employ a mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern (in the case of EI) to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like **4,5-Diamino-2,6-dimercaptopyrimidine**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of a chemical compound.

Signaling Pathways and Biological Context

A thorough literature search did not reveal any specific, well-defined signaling pathways directly modulated by **4,5-Diamino-2,6-dimercaptopyrimidine**. Pyrimidine derivatives, in general, are

known to interact with a wide range of biological targets due to their structural resemblance to endogenous nucleobases. They are frequently investigated as potential inhibitors of kinases, polymerases, and other enzymes involved in nucleic acid metabolism. Further biological screening would be required to identify any specific signaling pathways associated with this particular compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Diamino-2,6-dimercaptopyrimidine technical grade, 90 31295-41-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4,5-Diamino-2,6-dimercaptopyrimidine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189478#spectroscopic-data-nmr-ir-mass-of-4-5-diamino-2-6-dimercaptopyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com